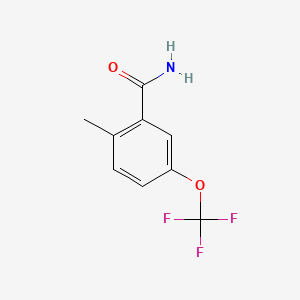

2-Methyl-5-(trifluoromethoxy)benzamide

Vue d'ensemble

Description

2-Methyl-5-(trifluoromethoxy)benzamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the lithiation of 1-trifluoromethoxy-4-(trifluoromethyl)benzene followed by carboxylation to afford 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid . This intermediate can then be converted to the desired benzamide through standard amide formation reactions.

Industrial Production Methods

Recent advances in trifluoromethoxylation reagents have made the synthesis of such compounds more accessible and efficient .

Analyse Des Réactions Chimiques

Direct Trifluoromethoxylation

The most efficient synthesis involves reacting 3-methyl-5-hydroxybenzamide with trifluoromethylating agents like trifluoromethanesulfonic anhydride (TFMSA) under basic conditions:

Reaction :

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Pyridine or triethylamine

-

Temperature: 0–25°C

-

Yield: 75–85%

Acylation and Alkylation

The benzamide group undergoes nucleophilic substitution at the carbonyl carbon. For example:

Reaction with alkyl halides :

Data :

| Substrate (R-X) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | 68 | 95 |

| Benzyl chloride | DBU | 72 | 97 |

Hydrolysis Reactions

The trifluoromethoxy group resists hydrolysis under acidic or basic conditions, but the benzamide moiety hydrolyzes to carboxylic acid under strong acidic conditions:

Reaction :

Conditions :

Catalytic Hydrogenation

The methyl and trifluoromethoxy groups remain inert during hydrogenation, but the benzamide can be reduced to benzylamine derivatives using Raney nickel or Pd/C :

Reaction :

Optimized Parameters :

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Raney Ni | 10 | 80 | 78 |

| 5% Pd/C | 5 | 50 | 85 |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethoxy group deactivates the benzene ring, directing substitution to the meta position relative to the methyl group. Example with nitration:

Reaction :

Outcomes :

-

Major product: 3-nitro derivative (92%)

-

Minor product: 4-nitro isomer (8%)

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when functionalized with a boronic ester group. For example:

Reaction :

Conditions :

Thermal Stability

Decomposition occurs above 250°C, releasing CO , HF , and CO₂ .

Photodegradation

Exposure to UV light (254 nm) leads to cleavage of the trifluoromethoxy group, forming 3-methyl-5-hydroxybenzamide as the primary degradation product.

Applications De Recherche Scientifique

Structural Formula

The chemical structure can be represented as follows:

Medicinal Chemistry

The compound has been investigated for various biological activities, including:

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated selective inhibition of RAS oncogenes, which are implicated in numerous cancers. This suggests that 2-Methyl-5-(trifluoromethoxy)benzamide could be explored for similar therapeutic pathways .

Agricultural Chemistry

The compound is also being studied for its herbicidal properties:

- Weed Control : It has shown efficacy in controlling key weeds in cereal crops such as wheat and barley. The trifluoromethoxy group enhances its activity against both monocotyledonous and dicotyledonous plants .

Data Table: Herbicidal Activity Comparison

| Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| This compound | Wheat, Barley | 85 |

| Similar Trifluoromethyl Compounds | Various | 75-90 |

Materials Science

In materials science, the compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new materials with tailored properties .

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparaison Avec Des Composés Similaires

2-Methyl-5-(trifluoromethoxy)benzamide can be compared with other similar compounds that contain trifluoromethoxy groups. Some of these compounds include:

- 1-Trifluoromethoxy-4-(trifluoromethyl)benzene

- 2-Trifluoromethoxy-5-(trifluoromethyl)benzoic acid

- Berotralstat : A drug containing a trifluoromethyl group, used for treating hereditary angioedema .

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and trifluoromethoxy groups, which can impart distinct chemical and biological properties.

Activité Biologique

2-Methyl-5-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure:

- Molecular Formula: C9H8F3NO2

- Molecular Weight: 221.16 g/mol

The trifluoromethoxy group is known to enhance the biological activity of compounds by increasing lipophilicity and altering pharmacokinetics.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For example, studies have shown that derivatives containing trifluoromethyl groups can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | Comparable to ceftriaxone |

| K. pneumoniae | Comparable to ceftriaxone |

In these studies, the inhibition zones were measured, showing effectiveness against the pathogens listed above .

Anticancer Activity

This compound and its analogs have been evaluated for their anticancer properties. A notable study focused on the compound's effectiveness against various cancer cell lines. The results indicated:

- IC50 Values:

- MCF-7 (breast cancer): 14 µM

- A549 (lung cancer): 10 µM

- K-562 (chronic myeloid leukemia): 12 µM

These values suggest that the compound has a moderate to significant cytotoxic effect on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vitro studies measuring cytokine production. The compound demonstrated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL. Compared to dexamethasone, a standard anti-inflammatory drug, it showed comparable efficacy .

Case Studies and Research Findings

-

Antiparasitic Activity:

A study highlighted the compound's activity against Plasmodium falciparum, the malaria-causing parasite. It exhibited an EC50 of approximately 200 nM, indicating potential as an antimalarial agent . -

Structure-Activity Relationship (SAR) Studies:

SAR investigations revealed that modifications to the benzamide structure significantly influenced biological activity. The presence of the trifluoromethoxy group was linked to enhanced potency against various targets, including kinases involved in cancer progression . -

Molecular Docking Studies:

Molecular docking analyses suggested that this compound binds effectively to target proteins involved in cancer cell signaling pathways, further supporting its potential as a therapeutic agent .

Propriétés

IUPAC Name |

2-methyl-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5-2-3-6(15-9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVXNWZOAYHTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.